molecular formula C12H13ClO3 B8397789 3-(4-Chlorobenzyl)-3-hydroxycyclobutanecarboxylic acid

3-(4-Chlorobenzyl)-3-hydroxycyclobutanecarboxylic acid

Cat. No. B8397789
M. Wt: 240.68 g/mol
InChI Key: NESYMOTVAPZENT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Chlorobenzyl)-3-hydroxycyclobutanecarboxylic acid is a useful research compound. Its molecular formula is C12H13ClO3 and its molecular weight is 240.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Chlorobenzyl)-3-hydroxycyclobutanecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Chlorobenzyl)-3-hydroxycyclobutanecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-(4-Chlorobenzyl)-3-hydroxycyclobutanecarboxylic acid

Molecular Formula

C12H13ClO3

Molecular Weight

240.68 g/mol

IUPAC Name

3-[(4-chlorophenyl)methyl]-3-hydroxycyclobutane-1-carboxylic acid

InChI

InChI=1S/C12H13ClO3/c13-10-3-1-8(2-4-10)5-12(16)6-9(7-12)11(14)15/h1-4,9,16H,5-7H2,(H,14,15)

InChI Key

NESYMOTVAPZENT-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(CC2=CC=C(C=C2)Cl)O)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a dry flask, under argon, magnesium (1.7 g, 70.11 mmol), a crystal of I2 and just enough Et2O to cover the magnesium was heated to reflux until the purple color dissipated (ca. 10 min.). Approximately 10% of a solution of 4-chlorobenzyl chloride (11.3 g, 70.11 mmol) in Et2O (20 mL) was added all at once and reflux was continued until the solution became brown. While maintaining a gentle reflux, the remainder of the 4-chlorobenzyl chloride solution was slowly added. After the addition was complete, heating was continued for 0.5 h. The solution was cooled to room temperature and added to a solution of 3-oxocyclobutanecarboxylic acid (2 g, 17.53 mmol) in THF (30 mL) pre-cooled to 0° C. Once the addition was complete, the resulting solution was allowed to warm to room temperature with continued stirring for 16 h. The reaction mixture was then poured into a solution of ether and 1 M HCl. The layers were separated and the aqueous phase was extracted with ether (3×). The combined extracts were concentrated, dissolved in 1 M NaOH and washed with ether. The aqueous phase was re-acidified with 2 M HCl and extracted with Et2O, dried over MgSO4 and concentrated to give the subject compound as a white solid (2.5 g, 59%) of white solid. 1H NMR (CDCl3, 500 MHz) δ 7.44 (d, J=8.24 Hz, 2H), 7.35 (d, J=8.24 Hz, 2H), 3.02 (s, 2H), 2.90-2.84 (m, 1H), 2.66-2.62 (m, 2H), 2.47-2.42 (m, 2H). ESI MS found for C12H13ClO3 m/z [239.1 (M−1)].
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